molecular formula C17H21N7O B2465329 (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396675-00-5

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No. B2465329
CAS RN: 1396675-00-5
M. Wt: 339.403
InChI Key: DYLMOWVUBNPWQH-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as PIPPM, is a chemical compound that has been widely studied in scientific research. PIPPM has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels .

Mode of Action

The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .

Biochemical Pathways

The compound affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestine in response to meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion .

Pharmacokinetics

The compound has high oral bioavailability and low plasma protein binding . It is rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after administration . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen . It is eliminated by both metabolism and renal clearance .

Result of Action

The molecular effect of the compound’s action is the inhibition of DPP-IV, leading to prolonged action of incretin hormones . The cellular effect is increased insulin secretion, leading to decreased blood glucose levels . This makes the compound potentially useful for the treatment of type 2 diabetes .

properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-16(14-4-5-15(21-20-14)22-8-1-2-9-22)23-10-12-24(13-11-23)17-18-6-3-7-19-17/h3-7H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLMOWVUBNPWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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